molecular formula C22H21NO3S B4391394 N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE

N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE

Cat. No.: B4391394
M. Wt: 379.5 g/mol
InChI Key: SZRUVELUPHDOHV-UHFFFAOYSA-N
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Description

N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group, with an additional benzylsulfonylmethyl group attached to the benzamide ring. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE typically involves the reaction of benzylamine with 4-(benzylsulfonyl)methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N1-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl sulfide, benzyl thiol.

    Substitution: Various benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition can be beneficial in the treatment of hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: Similar structure but lacks the benzylsulfonylmethyl group.

    N-benzyl-4-methylbenzamide: Contains a methyl group instead of the benzylsulfonylmethyl group.

    N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide: Contains a fluorine atom and a sulfamoyl group.

Uniqueness

N~1~-BENZYL-4-[(BENZYLSULFONYL)METHYL]BENZAMIDE is unique due to the presence of the benzylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. This group enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research and industry.

Properties

IUPAC Name

N-benzyl-4-(benzylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c24-22(23-15-18-7-3-1-4-8-18)21-13-11-20(12-14-21)17-27(25,26)16-19-9-5-2-6-10-19/h1-14H,15-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRUVELUPHDOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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